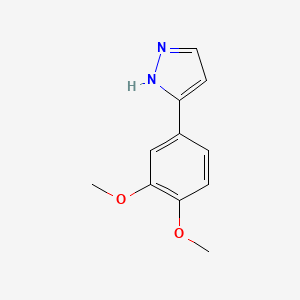

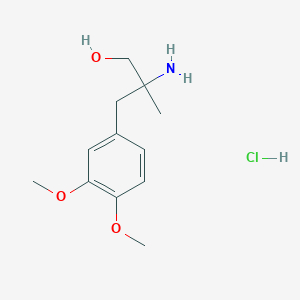

![molecular formula C6H11N3O B2374044 (2-Propyl-2H-[1,2,4]triazol-3-YL)-methanol CAS No. 202931-85-9](/img/structure/B2374044.png)

(2-Propyl-2H-[1,2,4]triazol-3-YL)-methanol

説明

1,2,4-Triazole compounds are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are known for their broad range of applications in medicinal, biochemical, and material sciences . They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole compounds often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole compounds is characterized by three nitrogen atoms and two carbon atoms in a five-membered ring . The structures of these derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole compounds are diverse due to their ability to accommodate a broad range of substituents. This allows for the construction of diverse novel bioactive molecules .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole compounds can vary depending on their specific structure. For example, the parent 1H-1,2,4-triazole is a white powder solid, very soluble in water, and also soluble in organic solvents .科学的研究の応用

Synthesis and Chemical Properties

- 1,2,4-triazoles, including (2-Propyl-2H-[1,2,4]triazol-3-YL)-methanol, are vital in the synthesis of various clinical drugs due to their significant biological activities, which stem from hydrogen bonding, solubility, dipole character, and rigidity. This has led to the creation of a library of N-substituted pyrrolidine derivatives (Prasad et al., 2021).

Molecular and Structural Studies

- Spectroscopic studies on similar compounds have shown that their molecular organization changes in different solvents and at various concentrations, offering insights into their potential applications in material science and chemistry (Matwijczuk et al., 2018).

Catalytic Applications

- Certain derivatives of this compound have been used as catalysts in various chemical reactions, demonstrating their potential in organic synthesis and industrial chemistry (Ozcubukcu et al., 2009).

Synthesis of Novel Compounds

- Research on related 1,2,4-triazole compounds has led to the development of new compounds with potential pharmacological and industrial applications, such as in the field of fungicides and corrosion inhibitors (Arnoldi et al., 2007).

Physical and Chemical Analysis

- Detailed studies on the solubility and structural properties of 1,2,4-triazole derivatives have been conducted to understand their behavior in various solvents, which is crucial for their application in different scientific and industrial processes (Liang et al., 2016).

Safety and Hazards

While specific safety and hazard information for “(2-Propyl-2H-[1,2,4]triazol-3-YL)-methanol” was not found, it’s important to note that adverse events such as hepatotoxicity and hormonal problems have led to a careful revision of the azole family to obtain higher efficacy with minimum side effects .

特性

IUPAC Name |

(2-propyl-1,2,4-triazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-2-3-9-6(4-10)7-5-8-9/h5,10H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXGHJCAIAMWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

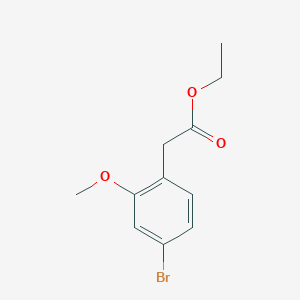

![ethyl 6-methyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2373961.png)

![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2373965.png)

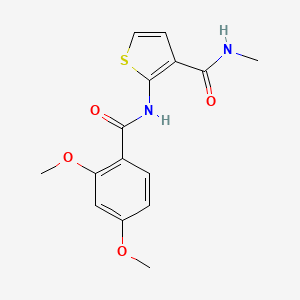

![Ethyl 3-{[(2,5-diethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B2373968.png)

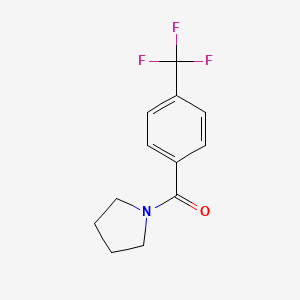

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(3-hydroxypiperidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2373972.png)

![2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol](/img/structure/B2373975.png)

![1-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)amino]pyrrolidine-2,5-dione](/img/structure/B2373976.png)

![Methoxy[1-(thiophen-2-yl)ethyl]amine](/img/structure/B2373977.png)

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylbenzyl)propanamide](/img/structure/B2373980.png)

![2-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2373985.png)